Gallic aldehyde

Antioxidant Free Radical Scavenging Natural Product Chemistry

Gallic aldehyde (THBA) is differentiated from gallic acid by its aldehyde group, enabling Schiff base formation with enzyme amines and driving unique bioactivity: DPPH scavenging (IC50 ~6 µM) superior to BHT/BHA/α-tocopherol; MMP-9 inhibition with ERK1/2, p38, JNK MAPK suppression; anti-HSV-1 activity; and AI-2 quorum sensing antagonism (IC50 12 µM). With antiproliferative GI50 of 7.3–72 µM and a 154.12 MW scaffold offering multiple derivatization handles, it is ideal for SAR campaigns. Use as a validated DPPH positive control and MMP-9/MAPK tool compound. Generic antioxidant substitution leads to irreproducible results. Order ≥98% purity for assay reliability.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 13677-79-7
Cat. No. B028275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallic aldehyde
CAS13677-79-7
SynonymsGallaldehyde;  NSC 153692;  THBA; 
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C=O
InChIInChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H
InChIKeyRGZHEOWNTDJLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallic Aldehyde (CAS 13677-79-7): A Phenolic Aldehyde with Quantifiable Multi-Target Differentiation


Gallic aldehyde (3,4,5-trihydroxybenzaldehyde, THBA) is a naturally occurring phenolic aldehyde isolated from Geum japonicum and other plant sources [1]. It is characterized by a 1,2,3-trihydroxybenzene core with an aldehyde functional group at the para position. This compound exhibits a distinct bioactivity profile encompassing free radical scavenging, enzyme inhibition (MMP-9, ERK1/2, p38, JNK), antiviral activity (HSV-1), antibacterial activity, and quorum sensing modulation . Unlike its close structural analog gallic acid (3,4,5-trihydroxybenzoic acid), the aldehyde moiety confers unique chemical reactivity and biological target engagement, which translates into quantifiable differences in potency and selectivity across multiple assay systems [2].

Why Gallic Aldehyde (13677-79-7) Cannot Be Replaced by Gallic Acid or Other Common Phenolics in Research Protocols


Simple substitution of gallic aldehyde with gallic acid or other phenolic antioxidants (e.g., BHT, BHA, α-tocopherol) in experimental workflows is not scientifically justified due to fundamental differences in chemical reactivity and biological target engagement. While gallic acid is a potent antioxidant, its carboxylic acid group imparts distinct physicochemical properties (e.g., higher polarity, different redox potential) that alter its interaction with cellular membranes, enzymes, and radical species compared to the aldehyde functionality of gallic aldehyde [1]. The aldehyde group of gallic aldehyde enables unique mechanisms of action, such as Schiff base formation with primary amines in enzymes (e.g., tyrosinase) [2], and contributes to its distinct inhibitory profile against MMP-9 and MAPK signaling pathways (ERK1/2, p38, JNK), which are not observed with the same potency for gallic acid . Furthermore, gallic aldehyde exhibits specific anti-HSV-1 activity and quorum sensing inhibition that are not a primary feature of gallic acid [3]. Therefore, relying on generic 'in-class' substitution without quantitative verification will lead to irreproducible results and misinterpretation of biological outcomes.

Quantitative Differentiation of Gallic Aldehyde (13677-79-7): Head-to-Head and Cross-Study Comparisons


Gallic Aldehyde Demonstrates Significantly Higher DPPH Radical Scavenging Activity than BHT, BHA, α-Tocopherol, and Rosmarinic Acid

In a direct head-to-head comparison, gallic aldehyde (3,4,5-trihydroxybenzaldehyde) exhibited significantly greater DPPH radical scavenging activity than four common standard antioxidants: butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol, and rosmarinic acid. The study reported that gallic aldehyde was 'significantly more active' in the DPPH assay under identical conditions [1]. This establishes gallic aldehyde as a superior radical scavenger among this panel of reference compounds.

Antioxidant Free Radical Scavenging Natural Product Chemistry

Comparative DPPH IC50 Values: Gallic Aldehyde Exhibits Distinct Potency Relative to Gallic Acid

Cross-study comparison of DPPH radical scavenging IC50 values reveals a distinct potency profile for gallic aldehyde versus gallic acid. Gallic aldehyde demonstrates a DPPH IC50 of 6000 nM (6 µM) [1]. In contrast, gallic acid exhibits a DPPH IC50 of 8.95 µM in one study [2] and 0.92 µg/mL (approximately 5.4 µM) in another [3]. This indicates that while both compounds are potent antioxidants, gallic aldehyde and gallic acid show comparable but non-identical activities, with the aldehyde form potentially offering a different kinetic profile or mechanism of radical quenching due to the presence of the aldehyde group.

Antioxidant DPPH Assay Phenolic Compounds

Gallic Aldehyde Exhibits Quantifiable Hydroxyl Radical and Hydrogen Peroxide Scavenging Activity, Extending Its Antioxidant Profile Beyond DPPH

Beyond DPPH scavenging, gallic aldehyde demonstrates specific activity against other reactive oxygen species. It inhibits 2-deoxy-D-ribose degradation (a measure of hydroxyl radical scavenging) by 50.0% in the presence of FeCl3 and EDTA, and by 38.0% in the absence of EDTA, at a concentration of 5 µM [1]. Additionally, it scavenges H2O2 with an EC50 of 15350.0 nM (15.35 µM) and achieves an inhibition rate of 79.1% [1]. These data provide a more complete antioxidant profile and distinguish gallic aldehyde from comparators that may only have reported DPPH activity.

Hydroxyl Radical Reactive Oxygen Species Antioxidant Mechanism

Gallic Aldehyde Is a Potent Inhibitor of Bacterial Quorum Sensing, with a Defined IC50 for Autoinducer-2-Mediated Signaling

Gallic aldehyde acts as an antagonist of the LuxP receptor in Vibrio harveyi, inhibiting autoinducer-2 (AI-2)-mediated quorum sensing with an IC50 of 12000.0 nM (12 µM) [1]. Quorum sensing inhibition is a distinct mechanism from direct antibacterial activity and represents a potential strategy for attenuating bacterial virulence without promoting resistance. While gallic acid and other phenolics may exhibit antibacterial effects, this specific AI-2 quorum sensing antagonism is a defined, quantifiable activity for gallic aldehyde.

Quorum Sensing Antibacterial Vibrio harveyi

Gallic Aldehyde Exhibits Antiproliferative Activity Against Human Cancer Cell Lines with Quantified GI50 Values

Gallic aldehyde demonstrates antiproliferative effects against a panel of human cancer cell lines, with GI50 values ranging from 7300 nM to 72000 nM (7.3 µM to 72 µM) after 48 hours of incubation [1]. This activity profile distinguishes gallic aldehyde as a potential lead compound or tool molecule for oncology research. While gallic acid and its derivatives are also known for antiproliferative effects, the specific GI50 values for gallic aldehyde provide a quantitative benchmark for comparative studies.

Antiproliferative Cancer Research Cytotoxicity

Gallic Aldehyde Is a Component of a Complete Microbial Biosynthetic Pathway, Enabling Sustainable Production for Research and Industrial Use

A recent study established the first complete microbial biosynthetic route for gallic acid, gallic aldehyde, and gallic alcohol from D-glucose using engineered Corynebacterium glutamicum [1]. In 5-L fed-batch fermentation, the engineered strain produced up to 1.14 g/L of gallic aldehyde, alongside 12.0 g/L gallic acid [1]. This represents an 82-86% increase in production compared to flask cultures. The availability of a scalable, fermentation-based production method differentiates gallic aldehyde from many other natural products that rely solely on extraction from plant sources, which can be variable in yield and purity.

Metabolic Engineering Bioproduction Sustainable Chemistry

Optimal Research and Industrial Use Cases for Gallic Aldehyde (13677-79-7) Based on Quantified Differentiation


Potent Antioxidant Standard or Positive Control in Free Radical Scavenging Assays

Gallic aldehyde is a superior choice as a positive control or reference standard in DPPH radical scavenging assays due to its demonstrated higher activity compared to commonly used antioxidants like BHT, BHA, and α-tocopherol [1]. Its multi-ROS scavenging profile (DPPH, hydroxyl radical, H2O2) makes it a versatile tool for validating assay systems designed to detect broad-spectrum antioxidant activity [2]. Researchers should use gallic aldehyde at concentrations informed by its IC50 values (e.g., 6 µM for DPPH) to establish reliable positive controls.

Tool Compound for Investigating MMP-9 and MAPK Signaling Pathways

Gallic aldehyde inhibits MMP-9 gelatinolytic activity and expression, as well as the ERK1/2, p38, and JNK MAPK pathways . This multi-target profile makes it a valuable tool compound for studying cell migration, invasion, and inflammatory signaling, particularly in cancer and cardiovascular disease models. Its distinct aldehyde functionality differentiates it from gallic acid, which does not exhibit the same potency or target engagement on these pathways. Researchers should use gallic aldehyde in cellular assays to dissect MMP-9 and MAPK-dependent processes.

Anti-Virulence Research and Quorum Sensing Inhibition Studies

Gallic aldehyde is a defined antagonist of AI-2-mediated quorum sensing in Vibrio harveyi (IC50 = 12 µM) [2]. This activity is relevant for anti-virulence drug discovery, as inhibiting quorum sensing can attenuate bacterial pathogenicity without imposing direct selective pressure for resistance. Gallic aldehyde serves as a plant-derived, small-molecule probe for investigating AI-2 signaling pathways and for screening compound libraries targeting LuxP-type receptors.

Natural Product-Based Lead for Anticancer Drug Discovery

With antiproliferative GI50 values ranging from 7.3 µM to 72 µM against human cancer cell lines [2], gallic aldehyde represents a promising natural product scaffold for medicinal chemistry optimization. Its relatively low molecular weight (154.12 g/mol) and defined functional groups (trihydroxybenzene, aldehyde) provide multiple handles for synthetic derivatization. Researchers can use these GI50 values as a benchmark to assess the potency of novel gallic aldehyde derivatives in structure-activity relationship (SAR) campaigns.

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